2-Methyl-1-pent-4-ynylbenzimidazole
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-1-pent-4-ynylbenzimidazole |
InChI |
InChI=1S/C13H14N2/c1-3-4-7-10-15-11(2)14-12-8-5-6-9-13(12)15/h1,5-6,8-9H,4,7,10H2,2H3 |
InChI Key |
HCEMPSNLHFSJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-1-pent-4-ynylbenzimidazole generally follows a two-step approach:
Synthesis of 2-Methylbenzimidazole core : This involves condensation reactions between o-phenylenediamine derivatives and suitable carboxylic acid derivatives or aldehydes to form the benzimidazole ring with a methyl substituent at the 2-position.
Alkylation at the N-1 position : Introduction of the pent-4-ynyl side chain at the nitrogen atom of the benzimidazole ring is typically achieved by nucleophilic substitution reactions using pent-4-ynyl halides or equivalents.
Step 1: Synthesis of 2-Methylbenzimidazole
- Starting materials : o-Phenylenediamine and acetic acid derivatives (e.g., acetic acid or acetaldehyde).
- Reaction conditions : Acid-catalyzed cyclocondensation, often under reflux in solvents such as ethanol or polyphosphoric acid.
- Mechanism : The primary amine groups of o-phenylenediamine react with the carbonyl compound to form an imine intermediate, which cyclizes to form the benzimidazole ring with a methyl group at the 2-position.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| o-Phenylenediamine + Acetaldehyde | Reflux in ethanol, acid catalyst | 70-85 | Mild conditions, scalable |
| o-Phenylenediamine + Acetic acid (PPA) | Heating at 180°C, polyphosphoric acid | 60-75 | Higher temperature, efficient |
Step 2: N-1 Alkylation with Pent-4-ynyl Halides
- Starting materials : 2-Methylbenzimidazole and pent-4-ynyl bromide or chloride.
- Base : Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to deprotonate the benzimidazole nitrogen.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
- Reaction conditions : Stirring at room temperature to moderate heating (25–80°C) for several hours.
- Work-up : Extraction, washing, and purification by column chromatography or recrystallization.
| Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Methylbenzimidazole + Pent-4-ynyl bromide | K2CO3 | DMF | 60°C | 12 | 65-80 | High selectivity for N-alkylation |
| 2-Methylbenzimidazole + Pent-4-ynyl chloride | NaH | THF | RT | 6 | 70-85 | Requires careful handling of NaH |
Alternative Synthetic Routes
Sonogashira coupling : An alternative method involves first preparing 1-halobenzimidazole derivatives, followed by palladium-catalyzed Sonogashira cross-coupling with pent-4-ynyl terminal alkynes. This method offers mild conditions and good functional group tolerance but requires expensive catalysts.
Direct alkylation of benzimidazole with pent-4-ynyl tosylates or mesylates : Using pent-4-ynyl sulfonate esters as electrophiles can improve the alkylation efficiency and reduce side reactions.
Data Table Summarizing Key Preparation Methods
| Step | Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Acid-catalyzed cyclocondensation | o-Phenylenediamine + Acetaldehyde, reflux in ethanol | 70-85 | Simple, cost-effective | Moderate reaction time |
| 1 | Polyphosphoric acid method | o-Phenylenediamine + Acetic acid, 180°C, PPA | 60-75 | High purity product | Requires harsh conditions |
| 2 | N-alkylation with pent-4-ynyl bromide | 2-Methylbenzimidazole + pent-4-ynyl bromide, K2CO3, DMF, 60°C | 65-80 | Good yield, straightforward | Longer reaction time |
| 2 | N-alkylation with pent-4-ynyl chloride | 2-Methylbenzimidazole + pent-4-ynyl chloride, NaH, THF, RT | 70-85 | Faster reaction | Handling of reactive base (NaH) |
| 2 | Sonogashira coupling | 1-Halobenzimidazole + pent-4-ynyl alkyne, Pd catalyst | 75-90 | Mild conditions, high selectivity | Expensive catalysts, complex setup |
Comprehensive Research Findings and Notes
Selectivity : Alkylation occurs selectively at the N-1 position of benzimidazole due to the higher nucleophilicity of this nitrogen compared to the C-2 position methyl substituent.
Purification : Flash chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is effective for isolating pure 2-Methyl-1-pent-4-ynylbenzimidazole .
Reaction monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor reaction progress and confirm product formation.
Safety considerations : Handling of alkyl halides and strong bases requires appropriate safety measures due to their toxicity and reactivity.
Scalability : The described methods are amenable to scale-up for laboratory and pilot plant synthesis, with optimization of reaction times and purification steps improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-pent-4-ynylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-pent-4-ynylbenzimidazole has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
- Antimicrobial Activity : Studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, a derivative of 2-methyl-1-pent-4-ynylbenzimidazole was synthesized and tested against various bacterial strains, showing efficacy comparable to standard antibiotics .
- Anticancer Properties : Research has highlighted the potential of benzimidazole derivatives in cancer therapy. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro, suggesting that 2-methyl-1-pent-4-ynylbenzimidazole could be further explored for anticancer applications .
Material Science
The unique properties of 2-methyl-1-pent-4-ynylbenzimidazole make it a candidate for use in advanced materials.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under stress .
- Nanotechnology : Research indicates that benzimidazole derivatives can serve as effective stabilizers or capping agents in the synthesis of nanoparticles, enhancing their stability and functionality for applications in drug delivery systems .
Table 2: Synthesis Methods for 2-Methyl-1-pent-4-ynylbenzimidazole
| Method | Description | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Reaction with aryl halides | 85 | |
| Nucleophilic Substitution | Reaction with alkynes | 75 |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of 2-methyl-1-pent-4-ynylbenzimidazole and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the side chain significantly enhanced antibacterial potency, making these derivatives promising candidates for further development as antimicrobial agents .
Case Study 2: Polymer Applications
In another study, researchers incorporated 2-methyl-1-pent-4-ynylbenzimidazole into a polyvinyl chloride matrix to assess its effects on thermal stability. The findings revealed an increase in thermal degradation temperature by approximately 30°C compared to the unmodified polymer, highlighting the potential for this compound in improving material properties for industrial applications .
Mechanism of Action
The mechanism of action of 2-Methyl-1-pent-4-ynylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between 2-methyl-1-pent-4-ynylbenzimidazole and analogs from the literature:
Key Observations :
- Electronic Effects : The alkyne in 2-methyl-1-pent-4-ynylbenzimidazole introduces electron-withdrawing character, contrasting with electron-donating methoxy groups in or bulky tert-butyl groups in .
- Lipophilicity : The pent-4-ynyl chain likely increases lipophilicity compared to polar analogs like , but less than tert-butyl-substituted derivatives .
- Reactivity : The alkyne group enables click chemistry applications, a unique feature absent in carboxamide or piperidine-containing analogs.
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for synthesizing 2-Methyl-1-pent-4-ynylbenzimidazole?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and alkylation. Key steps include:
- Cyclization : Condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under reflux conditions (e.g., acetic acid as solvent at 100–120°C) to form the benzimidazole core .
- Alkylation : Introduction of the pent-4-ynyl group via nucleophilic substitution or coupling reactions. Catalysts like K₂CO₃ or Pd-based systems may enhance yield .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the final product in >95% purity. Reaction time (6–24 hours) and solvent polarity significantly influence yield .
Basic: Which analytical techniques are most reliable for characterizing 2-Methyl-1-pent-4-ynylbenzimidazole and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the pent-4-ynyl chain shows distinct alkynyl protons (δ 1.8–2.2 ppm) .
- Infrared (IR) Spectroscopy : C≡N stretches (~2200 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 241) confirm molecular weight .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .
Advanced: How can structure-activity relationship (SAR) studies guide the design of 2-Methyl-1-pent-4-ynylbenzimidazole analogs with enhanced bioactivity?
Answer:
- Substituent Modification : Replacing the pent-4-ynyl group with bulkier aryl or heteroaryl groups (e.g., 4-fluorophenyl) improves binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Electron-Withdrawing Groups : Introducing -NO₂ or -CF₃ at the benzimidazole C5 position enhances electrophilicity, increasing interactions with nucleophilic residues in target proteins .
- Pharmacophore Mapping : Overlay studies using Schrödinger Suite identify critical hydrogen-bonding sites (e.g., N3 of benzimidazole) for optimizing ligand efficiency .
Advanced: What computational strategies are effective in predicting the binding modes of 2-Methyl-1-pent-4-ynylbenzimidazole derivatives?
Answer:
- Molecular Docking : AutoDock Vina or Glide can simulate ligand-receptor interactions. For example, docking studies reveal that the pent-4-ynyl group occupies a hydrophobic cleft in CYP450 isoforms, stabilizing the complex via van der Waals forces .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict activity .
Advanced: How should researchers resolve contradictions between spectral data and elemental analysis results during characterization?
Answer:
- Cross-Validation : Repeat NMR under deuterated solvents (e.g., DMSO-d₆) to rule out solvent artifacts. Confirm mass spectra with high-resolution MS (HRMS) .
- Thermogravimetric Analysis (TGA) : Detect decomposition events (e.g., loss of solvent molecules) that skew elemental analysis. A sharp weight loss at 150–200°C suggests trapped solvents .
- X-ray Crystallography : Single-crystal structures unambiguously resolve atomic positions, as demonstrated for related benzimidazoles (e.g., C22H20N2O4, P21/c space group) .
Advanced: What mechanisms underlie the biological activity of 2-Methyl-1-pent-4-ynylbenzimidazole in enzyme inhibition?
Answer:
- ATP-Competitive Inhibition : The benzimidazole core mimics adenine in ATP-binding pockets, as shown in kinase assays (e.g., EGFR inhibition with IC₅₀ = 0.8 µM) .
- Covalent Binding : Propargyl groups (from pent-4-ynyl) undergo Michael addition with cysteine thiols in enzymes like cathepsin B, confirmed by LC-MS detection of adducts .
- Allosteric Modulation : Long alkyl chains induce conformational changes in G-protein-coupled receptors (GPCRs), validated via fluorescence resonance energy transfer (FRET) .
Advanced: How does the stability of 2-Methyl-1-pent-4-ynylbenzimidazole vary under different storage and experimental conditions?
Answer:
- Thermal Stability : TGA shows decomposition onset at 180°C. Store at –20°C under argon to prevent oxidation of the alkynyl group .
- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via protonation of the benzimidazole N1, leading to ring opening. Use neutral buffers (pH 6–8) for biological assays .
- Light Exposure : UV-Vis spectra indicate photooxidation of the propargyl moiety. Conduct reactions in amber glassware under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
